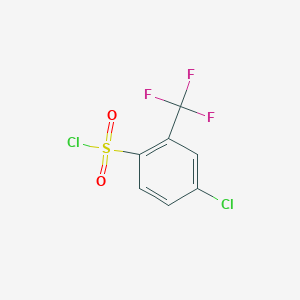

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a colorless to pale yellow liquid at room temperature and is known for its strong, pungent odor. This compound is widely used in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 2-chloro-α,α,α-trifluorotoluene with chlorosulfuric acid in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves a multi-step process. Initially, 2-chloro-5-nitro-trifluoromethyl benzene is synthesized by reacting o-chloro benzo trifluoride with mixed acid. This intermediate is then reduced to 2-chloro-5-amino-trifluoromethyl benzene, which is subsequently diazotized and reacted with sulfur dioxide and cuprous chloride to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, sulfuric acid, and nitric acid.

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the aromatic ring.

Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. It acts as an important intermediate in the development of drugs due to its ability to introduce sulfonyl groups, which can enhance biological activity.

Case Study : A study explored the synthesis of 4-aminoquinoline derivatives using this compound as a precursor. The derivatives demonstrated promising anticancer activity, indicating the compound's potential in drug development .

Agrochemical Development

The compound serves as a key building block in the synthesis of agrochemicals. Its unique trifluoromethyl group imparts specific properties that are beneficial for herbicides and pesticides.

Example : The preparation methods for various sulfonyl-containing agrochemicals often involve this compound as a starting material, allowing for the modification of biological activity and selectivity against pests.

Polymer Chemistry

In polymer chemistry, this compound is employed as a catalyst in the synthesis of polymers. Its ability to facilitate reactions makes it valuable in creating novel materials with desired properties.

Data Table: Applications Overview

Material Science

The compound is also explored in material science for developing new materials with enhanced thermal and chemical stability due to the presence of fluorine atoms. This property is particularly useful in high-performance coatings and adhesives.

Environmental Considerations

While this compound has numerous applications, it is essential to consider its environmental impact. Studies have indicated potential toxicity and bioaccumulation risks associated with its use . Proper handling and disposal methods are crucial to mitigate these risks.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with a wide range of substrates. This reactivity is exploited in the synthesis of complex organic molecules, where the compound serves as a key intermediate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.

4-Chlorobenzotrifluoride: Similar in structure but lacks the sulfonyl chloride group.

2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but has the chlorine atom at the 2-position instead of the 4-position.

Uniqueness

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Biologische Aktivität

4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial and anticancer effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H4ClF3O2S, characterized by the presence of a sulfonyl group and trifluoromethyl substituent, which significantly influence its reactivity and biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been evaluated, indicating its effectiveness.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus mycoides | 4.88 |

| Escherichia coli | 22.4 |

| Candida albicans | 17.8 |

These results suggest that the compound is particularly effective against Bacillus mycoides, with a low MIC indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has been assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The following table summarizes the IC50 values obtained from these studies:

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |

|---|---|---|

| A549 | 44.4 | Better |

| HCT116 | 17.8 | Better |

| HePG2 | 12.4 | Better |

| HOS | 17.6 | Better |

The compound demonstrated superior activity compared to Doxorubicin, a standard chemotherapeutic agent, particularly against HCT116 cells .

The mechanism by which this compound exerts its biological effects is linked to its ability to modify biological molecules. For instance, it has been shown to down-regulate key genes involved in cancer progression, such as PALB2, BRCA1, and BRCA2, in treated cancer cells . Additionally, molecular docking studies revealed promising interactions with bacterial enoyl reductase and human SOS1 protein, suggesting potential pathways for inhibition .

Case Studies

Case Study 1: Antitumor Effects

In a study evaluating the effects of this compound on cancer cell lines, it was found that treatment led to significant reductions in cell viability in both HCT116 and A549 cells. The down-regulation of tumor-promoting genes was noted as a critical factor in its anticancer efficacy .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties against resistant strains of bacteria, showing that the compound could inhibit growth effectively at lower concentrations than traditional antibiotics . This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Eigenschaften

IUPAC Name |

4-chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-6(15(9,13)14)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKPVVIVMURTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395419 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-42-5 | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54090-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.